

GR 64349 cross-reactivity with other tachykinin receptors

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GR 64349 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the tachykinin NK₂ receptor agonist, **GR 64349**, with a specific focus on its cross-reactivity with other tachykinin receptors.

Frequently Asked Questions (FAQs)

Q1: What is **GR 64349** and what is its primary target?

A1: **GR 64349** is a potent and highly selective agonist for the tachykinin NK₂ receptor.[1] It is a conformationally constrained analog of Neurokinin A (NKA). Its primary target is the NK₂ receptor, where it elicits strong agonistic activity.

Q2: How selective is **GR 64349** for the NK₂ receptor over the NK₁ receptor?

A2: **GR 64349** demonstrates a high degree of selectivity for the NK₂ receptor over the NK₁ receptor. In radioligand binding studies, its affinity for the NK₂ receptor is approximately 1,200 to 1,300-fold higher than for the NK₁ receptor.[2] Functional assays also show significant selectivity, ranging from 500-fold to 1,400-fold depending on the specific assay.[2][3]

Q3: What is the cross-reactivity of **GR 64349** with the NK₃ receptor?

A3: **GR 64349** is also highly selective for the NK₂ receptor over the NK₃ receptor. It displays a selectivity of over 300-fold for the NK₂ receptor compared to the NK₃ receptor.[1]



Q4: I am observing unexpected effects in my experiment that might be due to off-target activity. Could **GR 64349** be activating NK₁ receptors?

A4: While **GR 64349** is highly selective for the NK₂ receptor, it can act as a very weak partial agonist at the NK₁ receptor at high concentrations.[4] In functional assays, the potency of **GR 64349** at NK₁ receptors is significantly lower than at NK₂ receptors.[2][3] Therefore, if your experimental system expresses a high density of NK₁ receptors or if you are using very high concentrations of **GR 64349**, activation of NK₁ receptors is a possibility to consider.

Q5: How does the potency of **GR 64349** at NK₂ receptors compare to the endogenous ligand, Neurokinin A (NKA)?

A5: In radioligand binding studies, **GR 64349** has been shown to displace [125]-NKA with an affinity approximately 30-fold lower than NKA itself.[2] However, in functional assays such as IP-1 accumulation and intracellular calcium response, **GR 64349** and NKA exhibit comparable potencies as full agonists at the NK₂ receptor.[2]

Data Presentation: GR 64349 Cross-Reactivity Profile

The following table summarizes the quantitative data on the binding affinity and functional potency of **GR 64349** at human recombinant tachykinin NK₁, NK₂, and NK₃ receptors.



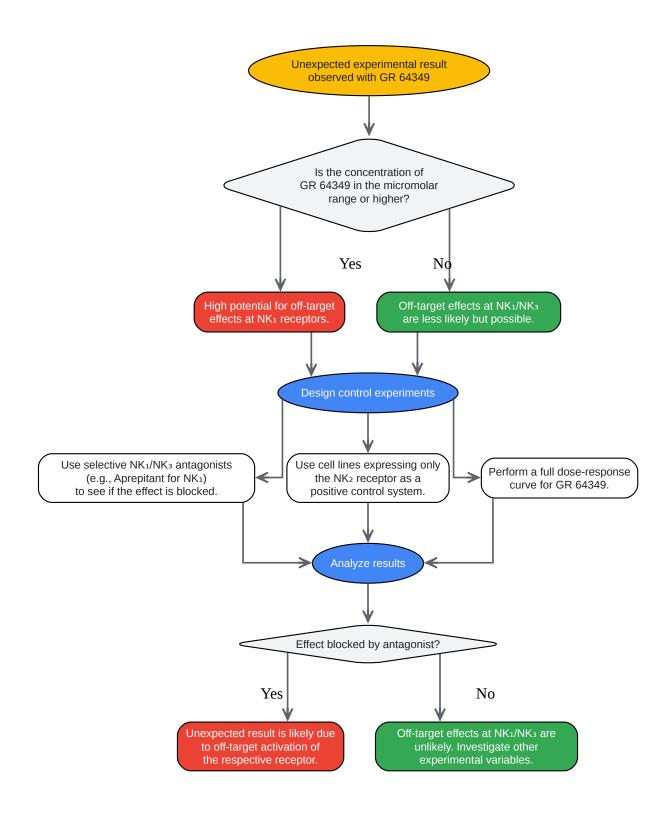
Receptor	Assay Type	Parameter	Value	Selectivity (NK ₂ vs. others)	Reference
NK1	Radioligand Binding ([³H]- septide)	pKi	< 5	~1,300-fold	[2][3]
IP-1 Accumulation	pEC ₅₀	5.95 ± 0.80	1,400-fold	[2][3]	
Intracellular Calcium Response	pEC50	6.55 ± 0.16	500-fold	[2][3]	
Cyclic AMP Synthesis	pEC ₅₀	7.71 ± 0.41	~900-fold	[2][3]	
NK ₂	Radioligand Binding ([¹²⁵ l]- NKA)	pKi	7.77 ± 0.10	-	[2][3]
IP-1 Accumulation	pEC50	9.10 ± 0.16	-	[2][3]	
Intracellular Calcium Response	pEC50	9.27 ± 0.26	-	[2][3]	-
Cyclic AMP Synthesis	pEC50	10.66 ± 0.27	-	[2][3]	_
NK3	Not Specified	EC50	Not Specified	> 300-fold	[1]

Mandatory Visualizations Tachykinin Receptor Signaling Pathway









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